2,2,5-Trifluoroindoline

Medicinal Chemistry Fluorination Patterning Lipophilicity

Source 2,2,5-Trifluoroindoline (CAS 769966-00-9) for your medicinal chemistry programs. Its distinct gem-difluoro substitution at C2 and aromatic fluorine at C5 provide a unique conformational and electronic profile that cannot be replicated by mono-fluorinated or non-fluorinated indoline analogs. This scaffold offers higher lipophilicity for passive permeability and metabolic stability by blocking CYP450-mediated oxidation. Ideal for fragment-based drug discovery, diversity-oriented synthesis, and lead optimization. Ensure your research maintains its competitive edge with this high-purity, fluorinated building block.

Molecular Formula C8H6F3N
Molecular Weight 173.13 g/mol
Cat. No. B11913071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trifluoroindoline
Molecular FormulaC8H6F3N
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)NC1(F)F
InChIInChI=1S/C8H6F3N/c9-6-1-2-7-5(3-6)4-8(10,11)12-7/h1-3,12H,4H2
InChIKeyZULAIBFNHAWBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trifluoroindoline: Procurement-Ready Fluorinated Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


2,2,5-Trifluoroindoline (CAS 769966-00-9; molecular formula C₈H₆F₃N; molecular weight 173.13 g/mol) is a saturated, bicyclic, fluorine-containing heterocyclic scaffold . The indoline core is a privileged structure for drug discovery and natural product synthesis [1]. Fluorination is a well-established strategy to modulate pharmacokinetic properties (lipophilicity, metabolic stability, and permeability) of bioactive molecules [2]. This compound features a distinct gem-difluoro substitution at the C2 position alongside a C5 aromatic fluorine, creating a unique electronic and conformational profile compared to mono-fluorinated or non-fluorinated indolines.

Why 2,2,5-Trifluoroindoline Cannot Be Casually Substituted by Other Indoline Analogs


The pharmacological outcome of fluorinated heterocycles is highly dependent on the specific fluorination pattern; small changes can lead to significant differences in lipophilicity, metabolic stability, and molecular conformation [1]. The gem-difluoro substitution at the C2 position of 2,2,5-Trifluoroindoline imparts distinctly different physicochemical behavior compared to vicinal-difluoro isomers (e.g., 2,3-difluoroindolines) or mono-fluorinated analogs (e.g., 5-fluoroindoline) [2]. Furthermore, crystallographic analyses confirm that the introduction of fluorine atoms profoundly impacts the conformational preferences of the indoline core, affecting binding affinity and biological activity in ways that cannot be extrapolated from non-fluorinated parent structures [3]. Therefore, substituting this compound with a generic analog could result in altered molecular recognition, reduced metabolic stability, or compromised synthetic efficiency in downstream applications.

Quantitative Differentiation Evidence for 2,2,5-Trifluoroindoline vs. Analog Scaffolds


Gem-Difluoro vs. Vicinal-Difluoro Substitution: Impact on Lipophilicity

Comparative fluorination patterning studies demonstrate that gem-difluoro units (as present at C2 in 2,2,5-Trifluoroindoline) exhibit higher lipophilicity than vicinal-difluoro units (e.g., 2,3-difluoroindoline). This is a critical factor for optimizing membrane permeability and bioavailability in drug discovery [1].

Medicinal Chemistry Fluorination Patterning Lipophilicity

Molecular Conformation: Profound Impact of Fluorination on Indoline Core Geometry

Crystallographic analysis reveals that the introduction of fluorine atoms profoundly impacts the conformational preferences of the indoline core [1]. While specific crystallographic data for 2,2,5-Trifluoroindoline itself is not yet published, this class-level evidence establishes that the 2,2-gem-difluoro and 5-fluoro pattern will confer a distinct conformational profile compared to non-fluorinated or mono-fluorinated indoline scaffolds [2].

Structural Biology Crystallography Drug Design

Metabolic Stability: Aromatic Fluorination Blocks CYP450-Mediated Oxidation

Fluorination of aromatic rings is a validated strategy to block metabolic oxidation by cytochrome P450 enzymes, thereby improving metabolic stability [1]. The 5-fluoro substitution in 2,2,5-Trifluoroindoline is strategically positioned to protect the aromatic ring from oxidative metabolism, a common clearance pathway for non-fluorinated indoline analogs .

Drug Metabolism Pharmacokinetics CYP450

Strategic Procurement and Research Applications for 2,2,5-Trifluoroindoline


Medicinal Chemistry: Scaffold for Optimizing Membrane Permeability via Gem-Difluoro Lipophilicity

2,2,5-Trifluoroindoline is an ideal core scaffold for medicinal chemistry programs aiming to balance lipophilicity for enhanced membrane permeability. As established in Section 3, its gem-difluoro substitution at C2 confers higher lipophilicity compared to vicinal-difluoro isomers, providing a quantifiable advantage for designing compounds with favorable passive diffusion characteristics without introducing additional lipophilic bulk [1].

Structural Biology and Fragment-Based Drug Discovery: Conformationally Constrained Building Block

This compound serves as a valuable building block for fragment-based drug discovery (FBDD) and structural biology studies where conformational pre-organization is essential. The profound impact of fluorination on the conformational preferences of the indoline core—supported by crystallographic analysis of fluorinated indoline analogs—means that 2,2,5-Trifluoroindoline can provide a distinct, rigidified pharmacophore geometry compared to flexible or non-fluorinated indoline fragments [2].

Pharmacokinetic Optimization: Early-Stage Metabolic Stabilization

For research groups focused on improving the ADME (absorption, distribution, metabolism, excretion) profile of lead compounds, 2,2,5-Trifluoroindoline offers an expedited path to metabolic stability. The presence of the 5-fluoro substituent blocks a major site of cytochrome P450-mediated oxidative metabolism, a class-level advantage of aromatic fluorination that reduces the likelihood of rapid in vivo clearance and the formation of reactive metabolites [3].

Diversity-Oriented Synthesis and Library Construction

2,2,5-Trifluoroindoline is a strategic addition to diversity-oriented synthesis (DOS) libraries. Its unique combination of a saturated indoline core with both gem-difluoro and aromatic fluorine substitution provides a physicochemical and conformational profile distinct from commonly used indole or mono-fluorinated indoline building blocks, enabling the exploration of novel chemical space and the identification of hits with improved drug-like properties [4].

Technical Documentation Hub

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